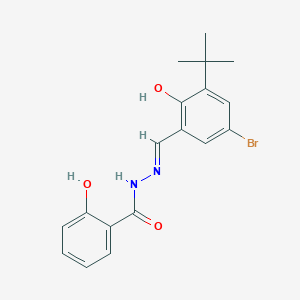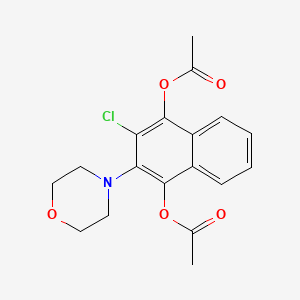![molecular formula C21H27N3O2 B5975138 N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5975138.png)
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic benefits in various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
作用机制
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B-cells. By inhibiting BTK, N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide blocks the activation of these signaling pathways and reduces the proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to inhibit B-cell receptor signaling, reduce the proliferation of B-cells, and induce apoptosis (programmed cell death) in B-cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
One of the advantages of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This could limit its efficacy in certain disease indications.
未来方向
There are several future directions for the development of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide could also be studied for its potential use in autoimmune diseases such as rheumatoid arthritis and lupus. Another area of research could be the combination of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide with other targeted therapies, such as PI3K inhibitors, to enhance its efficacy. Finally, the development of more potent analogs of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide could improve its therapeutic potential in various disease indications.
合成方法
The synthesis of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves a series of chemical reactions, starting from 4-methoxybenzaldehyde and 2-ethylphenylamine. The final product is obtained by reacting the intermediate compound with 1-(2-chloroethyl)piperazine. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited (US 2016/0336419 A1).
科学研究应用
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic benefits in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has shown promising results in inhibiting B-cell receptor signaling and reducing the proliferation of B-cells. It has also been shown to have anti-inflammatory effects, which could make it a potential treatment option for diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-17-6-4-5-7-20(17)22-21(25)16-23-12-14-24(15-13-23)18-8-10-19(26-2)11-9-18/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMVYEAVLNKTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-({6-[(1-cyclopropylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5975055.png)
![7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5975061.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B5975070.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975088.png)

![2-{4-(4-ethynylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975105.png)

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B5975114.png)
![2,4-di-tert-butyl-6-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5975121.png)
![3-(2-fluorophenyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5975131.png)
![2-{[4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5975137.png)
![5-(1,3-benzodioxol-5-yl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5975148.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5975155.png)
![1,2-dihydro-5-acenaphthylenyl[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5975160.png)